molecular formula C8H7NO B1211926 (S)-Mandelonitrile CAS No. 28549-12-4

(S)-Mandelonitrile

Cat. No. B1211926
CAS RN: 28549-12-4
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-MRVPVSSYSA-N
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Patent
US05003083

Procedure details

To a solution of L(+)-diethyl tartarate (412 mg) in absolute dichloromethane (20 ml), tetaraisopropyl titanate (568 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, to the residue, dichloromethane (20 ml) was added and stirred at room temperature to obtain a homogeneous solution. After cooling the resulting solution to 0° C., hydrogen cyanide (0.4 ml) and then benzaldehyde (212 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol was produced in the yield of 55% which contained the R(+) isomer with the enantiomer excess percentage of 77%.
[Compound]
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
catalyst
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
212 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C#N.C(=O)C1C=CC=CC=1.[C:11]([CH:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]>ClCCl.[Ti]>[C:11]([C@H:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]

Inputs

Step One
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
568 mg
Type
catalyst
Smiles
[Ti]
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
C#N
Name
Quantity
212 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating volatile components off in the same manner as in Example 1
ADDITION
Type
ADDITION
Details
to the residue, dichloromethane (20 ml) was added
STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the resulting solution to 0° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
Thereafter, the reaction mixture was treated in the same manner as in Example 1
CUSTOM
Type
CUSTOM
Details
was produced in the yield of 55% which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)[C@@H](C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05003083

Procedure details

To a solution of L(+)-diethyl tartarate (412 mg) in absolute dichloromethane (20 ml), tetaraisopropyl titanate (568 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, to the residue, dichloromethane (20 ml) was added and stirred at room temperature to obtain a homogeneous solution. After cooling the resulting solution to 0° C., hydrogen cyanide (0.4 ml) and then benzaldehyde (212 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol was produced in the yield of 55% which contained the R(+) isomer with the enantiomer excess percentage of 77%.
[Compound]
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
catalyst
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
212 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C#N.C(=O)C1C=CC=CC=1.[C:11]([CH:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]>ClCCl.[Ti]>[C:11]([C@H:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]

Inputs

Step One
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
568 mg
Type
catalyst
Smiles
[Ti]
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
C#N
Name
Quantity
212 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating volatile components off in the same manner as in Example 1
ADDITION
Type
ADDITION
Details
to the residue, dichloromethane (20 ml) was added
STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the resulting solution to 0° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
Thereafter, the reaction mixture was treated in the same manner as in Example 1
CUSTOM
Type
CUSTOM
Details
was produced in the yield of 55% which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)[C@@H](C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05003083

Procedure details

To a solution of L(+)-diethyl tartarate (412 mg) in absolute dichloromethane (20 ml), tetaraisopropyl titanate (568 mg) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, to the residue, dichloromethane (20 ml) was added and stirred at room temperature to obtain a homogeneous solution. After cooling the resulting solution to 0° C., hydrogen cyanide (0.4 ml) and then benzaldehyde (212 mg) were added and stirred at room temperature for 15 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 1 and analyzed by HPLC to reveal that α-cyanobenzyl alcohol was produced in the yield of 55% which contained the R(+) isomer with the enantiomer excess percentage of 77%.
[Compound]
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
catalyst
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
212 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C#N.C(=O)C1C=CC=CC=1.[C:11]([CH:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]>ClCCl.[Ti]>[C:11]([C@H:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)#[N:12]

Inputs

Step One
Name
L(+)-diethyl tartarate
Quantity
412 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
568 mg
Type
catalyst
Smiles
[Ti]
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
C#N
Name
Quantity
212 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating volatile components off in the same manner as in Example 1
ADDITION
Type
ADDITION
Details
to the residue, dichloromethane (20 ml) was added
STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the resulting solution to 0° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
Thereafter, the reaction mixture was treated in the same manner as in Example 1
CUSTOM
Type
CUSTOM
Details
was produced in the yield of 55% which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)[C@@H](C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.